"4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole CAS number 957503-69-4"
"4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole CAS number 957503-69-4"
An In-depth Technical Guide to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (CAS: 957503-69-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, a functionalized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes its chemical attributes, a robust protocol for its synthesis, and its strategic potential as a scaffold in modern therapeutic discovery.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have led to its incorporation into blockbuster drugs targeting a wide array of diseases, including various cancers, HIV, and pulmonary hypertension.[1][2] The pharmacological profile of pyrazole derivatives is highly tunable and critically dependent on the nature and position of substituents on the core ring.[3]
The subject of this guide, 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, represents a highly strategic building block for chemical library synthesis. It incorporates three key functional elements onto the pyrazole core:
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A bromo group at the 4-position, serving as a versatile handle for post-synthetic modification via cross-coupling reactions.
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An electron-withdrawing nitro group at the 3-position, which modulates the electronic character of the ring and can serve as a precursor to an amino group for further derivatization.
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A 3-methylbenzyl substituent at the N1 position, a lipophilic moiety that can influence pharmacokinetic properties and engage in specific binding interactions with biological targets.
This guide will elucidate the properties, synthesis, and potential applications of this compound, providing the foundational knowledge necessary for its effective utilization in drug discovery programs.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed. Spectroscopic data such as ¹H NMR, LC-MS, and HPLC are available from commercial suppliers.[4]
| Property | Data | Source |
| CAS Number | 957503-69-4 | [4] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | Calculated |
| Molecular Weight | 296.12 g/mol | Calculated |
| IUPAC Name | 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole | IUPAC Naming |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=C(C(=N2)[O-])Br | Calculated |
| InChI Key | Not publicly available | - |
| Physical Form | Likely a solid at room temperature, based on similar structures. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, DMF, and DMSO. Insoluble in water. | Inferred |
Proposed Synthesis Protocol: N-Alkylation Pathway
The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry.[5][6] A highly efficient and regioselective method for preparing the title compound is via the direct N-alkylation of a 4-bromo-3-nitro-1H-pyrazole precursor. This method offers excellent control over the position of the benzyl substituent, as direct alkylation of N-unsubstituted pyrazoles can often lead to a mixture of N1 and N2 isomers.
Experimental Workflow: Step-by-Step
Objective: To synthesize 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole from 4-bromo-3-nitro-1H-pyrazole and 3-methylbenzyl bromide.
Materials:
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4-bromo-3-nitro-1H-pyrazole (Starting Material)
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3-Methylbenzyl bromide (Alkylating Agent)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Base)
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N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (Solvent)
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Ethyl acetate (EtOAc)
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Brine (saturated aq. NaCl)
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Magnesium sulfate (MgSO₄) (Drying agent)
Protocol:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-nitro-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or ACN to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Base Addition: Add powdered anhydrous K₂CO₃ (1.5-2.0 eq) or Cs₂CO₃ (1.2 eq) to the stirred solution. Causality Note: Cesium carbonate is a stronger, more soluble base that can often accelerate the reaction and improve yields compared to potassium carbonate.
-
Alkylating Agent: Add 3-methylbenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to facilitate completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 4-12 hours).
-
Work-up:
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Synthetic Workflow Diagram
Caption: Proposed N-alkylation synthesis workflow for the target compound.
Spectroscopic Characterization (Predicted)
The structural identity of the synthesized compound would be confirmed using standard spectroscopic methods. Based on its structure, the following ¹H NMR and ¹³C NMR spectral features are predicted:
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¹H NMR (400 MHz, CDCl₃):
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Pyrazole Proton: A singlet corresponding to the C5-H of the pyrazole ring, expected around δ 8.0-8.5 ppm.
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Benzyl Protons: A singlet for the benzylic CH₂ protons around δ 5.4-5.6 ppm. The aromatic protons of the 3-methylbenzyl group would appear as a set of multiplets in the δ 7.0-7.4 ppm region.
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Methyl Protons: A singlet for the aryl-CH₃ group around δ 2.3-2.4 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
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Pyrazole Carbons: Signals for C3, C4, and C5. The carbon bearing the nitro group (C3) would be significantly downfield.
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Benzylic Carbon: A signal for the benzylic CH₂ carbon around δ 55-60 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the 3-methylbenzyl ring.
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Methyl Carbon: A signal for the aryl-CH₃ carbon around δ 21-22 ppm.
-
-
Mass Spectrometry (ESI+): The compound would show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Strategic Applications in Drug Discovery
This compound is not an end-product but a versatile intermediate designed for library synthesis. Its value lies in the strategic placement of its functional groups, which serve as anchor points for diversification.
The Bromo Group: A Gateway to Complexity
The bromine atom at the C4 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes.
This functionalization capacity is crucial for exploring the structure-activity relationship (SAR) around the pyrazole core.[7]
The Nitro Group: Modulator and Synthetic Precursor
The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring. This can enhance binding affinity to certain biological targets and has been associated with increased efficacy in some classes of compounds.[8] Furthermore, the nitro group can be readily reduced to an amino group (NH₂). This resulting amine provides a new point for derivatization, such as:
-
Amide bond formation.
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Sulfonamide synthesis.
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Reductive amination.
Potential Therapeutic Targets
Given the broad biological activities of pyrazole derivatives, libraries synthesized from this scaffold could be screened against numerous targets.[9] Potential areas include:
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Kinase Inhibition: The pyrazole scaffold is present in numerous approved kinase inhibitors used in oncology, such as ruxolitinib and ibrutinib.[1][2]
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Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial agents, including against resistant strains like MRSA.[1]
-
Anti-inflammatory Agents: The well-known drug celecoxib features a pyrazole core, highlighting its potential in developing new anti-inflammatory drugs.[9]
Library Synthesis Strategy Diagram
Caption: Diversification strategy using the title compound as a core scaffold.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole. However, based on the SDS for structurally related compounds like 4-bromo-3-methylpyrazole, the following hazards should be anticipated.[10]
-
Hazard Classifications (Predicted):
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles (EN 166), and a lab coat.[10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, follow standard first aid procedures. For skin contact, wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Conclusion
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole is a thoughtfully designed chemical intermediate with significant potential for drug discovery and medicinal chemistry. Its true value is realized not as a standalone agent, but as a versatile scaffold. The strategically placed bromo and nitro functionalities provide orthogonal chemical handles for rapid library generation, enabling extensive exploration of structure-activity relationships. For research teams aiming to develop novel therapeutics targeting a range of diseases, this compound serves as an excellent starting point for building molecular complexity and diversity.
References
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Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
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Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Al-Ostoot, F.H., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
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Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved February 15, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI. Retrieved February 15, 2026, from [Link]
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Vinogradov, V., et al. (1993). Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole. Semantic Scholar. Retrieved February 15, 2026, from [Link]
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Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2010). ResearchGate. Retrieved February 15, 2026, from [Link]
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SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (2019). Fisher Scientific. Retrieved February 15, 2026, from [Link]
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4-bromo-3-nitro-1H-pyrazole. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
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3-bromo-1-methyl-4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Retrieved February 15, 2026, from [Link]
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4-bromo-1-methyl-3-nitro-1h-pyrazole. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). MDPI. Retrieved February 15, 2026, from [Link]
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024). MDPI. Retrieved February 15, 2026, from [Link]
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ortho-Phenylphenol and its sodium salt. (1999). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved February 15, 2026, from [Link]
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